Benzofuran, 5-(bromomethyl)-2,3-dihydro-
Overview
Description
Benzofuran, 5-(bromomethyl)-2,3-dihydro- is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds consisting of a fused benzene and furan ring. This specific compound is characterized by the presence of a bromomethyl group at the 5-position and a dihydro structure at the 2,3-positions. Benzofuran derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran, 5-(bromomethyl)-2,3-dihydro- typically involves the bromination of a precursor compound. One common method is the bromination of 2-methyl-3-carbethoxy-5-methoxybenzofuran using N-bromosuccinimide (NBS) as the brominating agent . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of benzofuran derivatives often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Benzofuran, 5-(bromomethyl)-2,3-dihydro- undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different oxidation products, depending on the reaction conditions and reagents used.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of corresponding methyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids .
Scientific Research Applications
Benzofuran, 5-(bromomethyl)-2,3-dihydro- has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including antimicrobial and anticancer agents.
Materials Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of benzofuran, 5-(bromomethyl)-2,3-dihydro- depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, affecting their function . Additionally, the benzofuran core can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-Bromomethylbenzofuran: Similar structure but lacks the dihydro configuration at the 2,3-positions.
5-Methylbenzofuran: Contains a methyl group instead of a bromomethyl group at the 5-position.
2,3-Dihydrobenzofuran: Lacks the bromomethyl group at the 5-position.
Uniqueness
Benzofuran, 5-(bromomethyl)-2,3-dihydro- is unique due to the presence of both the bromomethyl group and the dihydro structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-(bromomethyl)-2,3-dihydro-1-benzofuran | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-2,5H,3-4,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSPQUADNGEWNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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